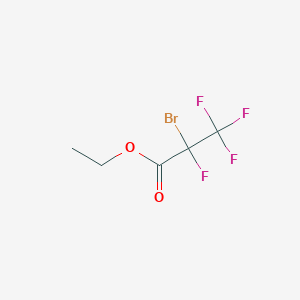

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate

Description

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate (CAS 10186-73-9) is a fluorinated ester with the molecular formula C₅H₅BrF₄O₂ and a molecular weight of 253.0 g/mol . It features a bromine atom at the 2-position and four fluorine atoms distributed across the propionate backbone. This compound is commercially available with a purity of ≥97% and is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals due to its bromine substituent, which serves as a leaving group in nucleophilic substitution reactions .

Properties

IUPAC Name |

ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF4O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRGKZCBWHOBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371879 | |

| Record name | ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10186-73-9 | |

| Record name | ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds through acid-catalyzed hydrolysis of the N,N-dialkyl groups, followed by in situ esterification with bromoethanol. Sulfuric acid (98%) or hydrochloric acid (37%) typically serves as both proton source and catalyst, with molar ratios of 1:10–1:20 for the tetrafluoroalanine precursor to acid. Bromoethanol acts as both solvent and nucleophile, enabling a streamlined process without intermediate isolation.

Example Reaction (Patent Embodiment 16):

Catalytic Systems and Optimization

Catalysts significantly influence reaction kinetics and selectivity:

| Catalyst | Acid Used | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| None | H₂SO₄ (98%) | 130 | 12 | 91 | 98.5 |

| Sodium metaaluminate | HCl (37%) | 130 | 10 | 96 | 98.3 |

| Magnesium chloride | HCl (37%) | 130 | 10 | 96 | 98.3 |

Data from Patent CN106278887A highlights that Brønsted acids alone suffice for high conversions, but Lewis acid catalysts (e.g., sodium metaaluminate) enhance yields in hydrochloric acid systems. The optimal catalyst loading ranges from 0.1–5 wt% relative to the tetrafluoroalanine precursor.

Solvent and Temperature Effects

Solvent Selection

Reactions are typically conducted in a biphasic water-alcohol system, where bromoethanol serves as the organic phase. Water facilitates hydrolysis, while excess bromoethanol drives esterification equilibrium. Patent data indicate that reducing water content below 30 vol% decreases hydrolysis efficiency, whereas >50 vol% water slows esterification due to dilution.

Thermal Profile

The reaction requires elevated temperatures (120–140°C) to overcome activation barriers. Below 100°C, incomplete conversion (<70%) is observed, while temperatures >150°C promote decarboxylation side reactions, reducing purity to <95%. Reflux conditions (130°C for 10–12 hours) strike an optimal balance between rate and selectivity.

Scalability and Industrial Adaptations

Continuous vs. Batch Processing

Patent CN106278887A emphasizes batch processing for simplicity, but continuous flow systems could enhance heat management and throughput. Key considerations for scale-up include:

Byproduct Management

Major byproducts include:

-

Hydrolyzed intermediates : 2,3,3,3-Tetrafluoropropionic acid (traces <1.5%).

-

Dialkyl ethers : Formed via bromoethanol self-condensation, minimized by maintaining excess acid.

Comparative Analysis of Alternative Routes

While the hydrolysis-esterification method dominates industrial production, alternative pathways have been explored:

Halogen Exchange Reactions

Ethyl 2-chloro-2,3,3,3-tetrafluoropropionate undergoes bromination using KBr or NaBr in polar aprotic solvents (e.g., DMF). However, this route suffers from lower yields (75–80%) and higher costs due to stoichiometric halide use.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction: The compound can be reduced to form ethyl 2,3,3,3-tetrafluoropropanoate.

Oxidation: Although less common, oxidation reactions can occur under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products:

Nucleophilic Substitution: Various substituted ethyl 2,3,3,3-tetrafluoropropanoates.

Reduction: Ethyl 2,3,3,3-tetrafluoropropanoate.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential pharmaceutical applications, particularly in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate involves its interaction with nucleophiles and electrophiles due to the presence of bromine and fluorine atoms. These interactions can lead to the formation of various derivatives, which are studied for their potential biological and chemical activities. The molecular targets and pathways involved are specific to the type of reaction and the intended application .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s reactivity and applications are influenced by its unique combination of bromine and fluorine substituents. Below is a comparison with structurally related fluorinated esters:

Table 1: Key Structural and Physical Properties

Key Observations :

Bromine vs. Fluorine Substitution: The bromine in this compound enhances its reactivity in alkylation or coupling reactions compared to non-brominated analogs like Ethyl 2,3,3,3-tetrafluoropropionate . For example, bromine’s superior leaving group ability (compared to chlorine) makes it valuable in S-alkylation reactions, as demonstrated in for related bromo-substituted compounds. Ethyl 2-(trifluoromethyl)tetrafluoropropionate (CAS 1526-49-4) lacks a bromine atom but includes a CF₃ group, which increases hydrophobicity and thermal stability, making it suitable for high-performance solvents .

Positional Isomerism: Ethyl 3-bromo-2,2-difluoropropionate () differs in bromine placement (C3 instead of C2) and fewer fluorine atoms.

Physical and Chemical Properties

- Boiling Point and Density: Limited data exist for the target compound, but Ethyl 2-(trifluoromethyl)tetrafluoropropionate (CAS 1526-49-4) has a predicted boiling point of 116.8°C and density of 1.429 g/cm³ . The bromine in this compound likely increases molecular weight and boiling point compared to non-brominated analogs.

- Solubility : Fluorinated esters generally exhibit low polarity, but the ethyl group enhances solubility in organic solvents compared to methyl esters like methyl-2,3,3,3-tetrafluoropropionate (M4FP) .

Biological Activity

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate (CAS Number: 10186-73-9) is a fluorinated compound that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.

This compound has the molecular formula and a molecular weight of approximately 252.99 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Density | 1.69 g/cm³ |

| Boiling Point | 122 °C |

| Flash Point | 40 °C |

| LogP | 2.1725 |

| Vapour Pressure | 5.55 mmHg at 25°C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through nucleophilic substitution reactions. The presence of bromine and multiple fluorine atoms enhances its reactivity and stability, making it a valuable compound for enzyme inhibition studies and protein interactions .

Interaction with Enzymes

Research indicates that this compound can act as an inhibitor for specific enzymes. The mechanism involves the formation of covalent bonds with nucleophilic residues in the active sites of enzymes, effectively blocking substrate access and altering enzyme activity .

Research Findings

Several studies have highlighted the compound's potential applications in drug design and development:

- Enzyme Inhibition Studies : this compound has been utilized in studies to explore its effects on enzyme kinetics. For instance, it was shown to inhibit acetylcholinesterase activity in vitro, suggesting a possible application in treating neurodegenerative diseases.

- Protein Interaction : The compound has been investigated for its ability to modify protein interactions. In one study, it was found to alter the binding affinity of certain ligands to their target proteins by acting as a competitive inhibitor.

Case Studies

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound demonstrated that it could reduce oxidative stress markers in neuronal cell cultures. The results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with this compound compared to controls.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results showed promising antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.